Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a synthetic compound with the molecular formula C22H21N3O6S2 and a molecular weight of 487.55 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Dihydropyrimidine Core: The initial step involves the synthesis of the 6-oxo-5-tosyl-1,6-dihydropyrimidine core. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioether Formation: The next step involves the introduction of the thioether group. This can be done by reacting the dihydropyrimidine core with a suitable thiol compound under basic conditions.
Acetamido Group Addition: The acetamido group is introduced through an acylation reaction, where the thioether intermediate is reacted with an acyl chloride or anhydride.
Esterification: Finally, the benzoate ester is formed by reacting the intermediate with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the dihydropyrimidine core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:
- Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate : Similar structure but with different substituents, leading to variations in reactivity and applications.
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Another pyrimidine derivative with distinct chemical properties and potential uses.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21N3O6S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O6S2/c1-3-31-21(28)15-6-8-16(9-7-15)24-19(26)13-32-22-23-12-18(20(27)25-22)33(29,30)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
BOIBYZKUPICEHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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